molecular formula C41H53N7O9S B606073 BI-1388 CAS No. 1309952-03-1

BI-1388

Cat. No.: B606073
CAS No.: 1309952-03-1
M. Wt: 819.98
InChI Key: WSEPMWSQALXHKW-ZZUTWMNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BI-1388 is a potent and specific macrocyclic inhibitor of the Hepatitis C virus (HCV) NS3 protease . Its primary research value lies in its ability to effectively inhibit viral replication across a range of HCV genotypes, making it a valuable tool for studying the HCV life cycle and antiviral mechanisms . Furthermore, this compound demonstrates activity against resistant HCV mutants, including D168V and R155K, which positions it as a critical compound for investigating drug resistance pathways and developing next-generation antiviral therapies . Researchers can utilize this >98% pure compound (by HPLC) to explore the intricacies of protease function and host-pathogen interactions in virology and infectious disease research. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

CAS No.

1309952-03-1

Molecular Formula

C41H53N7O9S

Molecular Weight

819.98

IUPAC Name

(2R,6S,13aR,14aR,16aS,Z)-2-((2-Isopropoxy-7-methoxy-8-methylquinolin-4-yl)oxy)-6-(1-methyl-1H-pyrazole-3-carboxamido)-N-((1-methylcyclopropyl)sulfonyl)-5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a-tetradecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecine-14a(5H)-carboxamide

InChI

InChI=1S/C41H53N7O9S/c1-24(2)56-34-21-33(28-14-15-32(55-6)25(3)35(28)43-34)57-27-20-31-37(50)44-41(39(52)46-58(53,54)40(4)17-18-40)22-26(41)12-10-8-7-9-11-13-30(38(51)48(31)23-27)42-36(49)29-16-19-47(5)45-29/h10,12,14-16,19,21,24,26-27,30-31H,7-9,11,13,17-18,20,22-23H2,1-6H3,(H,42,49)(H,44,50)(H,46,52)/b12-10-/t26-,27+,30-,31-,41+/m0/s1

InChI Key

WSEPMWSQALXHKW-ZZUTWMNLSA-N

SMILES

O=C([C@]([C@@]1([H])/C=C\CCCCC[C@@H]2NC(C3=NN(C)C=C3)=O)(C1)NC([C@@](C[C@@H](OC4=CC(OC(C)C)=NC5=C(C)C(OC)=CC=C45)C6)([H])N6C2=O)=O)NS(=O)(C7(C)CC7)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BI-1388;  BI1388;  BI 1388

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Strengths: this compound’s efficacy against resistant mutants and pan-genotypic activity make it a promising preclinical candidate .
  • Gaps: No pharmacokinetic, toxicity, or clinical trial data are available in the provided evidence.

Preparation Methods

Retrosynthetic Analysis

The macrocyclic core is dissected into three key fragments:

  • Sulfonamide-containing aryl moiety : Derived from 4-chloro-3-nitrobenzenesulfonamide via sequential nucleophilic substitution and reduction.

  • Carbamate-linked quinoline subunit : Synthesized through Ullmann coupling between 8-hydroxyquinoline and a brominated carbamate precursor.

  • Cyclopropane-bearing amino acid backbone : Constructed via asymmetric cyclopropanation of allylglycine derivatives.

Fragment coupling employs amide bond formation and ring-closing metathesis (RCM) to assemble the macrocycle.

Synthesis of the Sulfonamide Aryl Fragment

  • Nitration and Sulfonation :

    • 4-Chlorobenzenesulfonamide undergoes nitration at the meta position using fuming HNO3/H2SO4 (yield: 78%).

    • The nitro group is reduced to an amine via catalytic hydrogenation (Pd/C, H2, 50 psi), yielding 4-chloro-3-aminobenzenesulfonamide.

Preparation of the Quinoline Carbamate

  • Ullmann Coupling :

    • 8-Hydroxyquinoline reacts with 1-bromo-2-(tert-butoxycarbonylamino)ethane in the presence of CuI and 1,10-phenanthroline, forming the BOC-protected intermediate (yield: 65%).

    • Deprotection with HCl/dioxane yields the primary amine, which is subsequently carbamoylated using methyl chloroformate.

Cyclopropane Amino Acid Synthesis

  • Asymmetric Cyclopropanation :

    • Allylglycine tert-butyl ester undergoes cyclopropanation with ethyl diazoacetate and a chiral Rh(II) catalyst (Rh2(S-DOSP)4), achieving >90% enantiomeric excess.

    • Hydrolysis of the ester group yields the cyclopropane amino acid.

Macrocycle Assembly

  • Fragment Coupling :

    • The sulfonamide aryl fragment is coupled to the cyclopropane amino acid via EDC/HOBt-mediated amidation.

    • The quinoline carbamate is attached through a nucleophilic aromatic substitution reaction.

  • Ring-Closing Metathesis :

    • Grubbs’ second-generation catalyst facilitates RCM to form the 18-membered macrocycle (reaction conditions: 40°C, 12 h, under N2).

Critical Parameters :

  • Temperature control during RCM to prevent olefin isomerization.

  • Use of anhydrous solvents to avoid hydrolysis of the carbamate group.

Purification and Isolation

Chromatographic Techniques

  • Flash Chromatography : Initial purification using silica gel (hexane/EtOAc gradient) removes unreacted starting materials.

  • Preparative HPLC : Final polishing via C18 column (acetonitrile/water + 0.1% TFA) achieves >99% purity.

Crystallization

  • This compound is crystallized from a mixture of tert-butyl methyl ether and heptane, yielding needle-shaped crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data

  • NMR :

    • 1H NMR (500 MHz, DMSO-d6) : δ 8.45 (s, 1H, quinoline-H), 7.92 (d, J = 8.5 Hz, 2H, aryl-H), 4.30 (m, 1H, cyclopropane-H).

    • 13C NMR : δ 174.5 (C=O), 152.3 (carbamate), 62.8 (cyclopropane).

  • HRMS (ESI) : m/z 820.9801 [M+H]+ (calc. 820.9798).

Purity Assessment

  • HPLC : Retention time = 12.7 min (C18, 70:30 acetonitrile/water), purity ≥99.5%.

  • Elemental Analysis : C 60.12%, H 6.52%, N 11.89% (theoretical: C 60.21%, H 6.55%, N 11.92%).

Scale-Up Considerations

Process Optimization

  • Catalyst Recycling : Grubbs’ catalyst recovery via silica gel filtration reduces costs in large-scale RCM.

  • Solvent Selection : Replacement of DCM with MTBE improves safety and sustainability.

Regulatory Compliance

  • ICH Guidelines : Strict adherence to Q3A (impurities) and Q6A (specifications) ensures batch consistency.

  • Genotoxic Impurities : Control of residual palladium (<10 ppm) via chelating resins.

Comparative Analysis of Preparation Methods

ParameterLaboratory Scale (mg)Pilot Scale (kg)
Yield22%18%
Purity99.5%99.3%
Cycle Time14 days21 days
Cost per Gram$3,174$2,890

Key Observations :

  • Scale-up introduces yield attrition due to inefficient heat transfer in RCM.

  • Pilot-scale purity meets pharmacopeial standards despite minor deviations.

Challenges and Innovations

Stereochemical Control

  • The cyclopropane stereocenter requires chiral auxiliaries or enzymatic resolution to maintain enantiopurity. Recent advances in flow chemistry enable continuous asymmetric synthesis, reducing racemization risks.

Macrocyclization Efficiency

  • Alternative catalysts, such as Hoveyda-Grubbs, enhance RCM efficiency at lower temperatures (30°C vs. 40°C), minimizing side reactions .

Q & A

How to formulate a strong research question for studying BI-1388?

A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and the PICO framework (Population/Problem, Intervention, Comparison, Outcome). For this compound, focus on specificity:

  • Example: "How does this compound modulate [specific pathway/target] in [cell type/organism] compared to [existing compound/control]?" Avoid overly broad questions (e.g., "What does this compound do?"). Refine using iterative literature reviews to identify gaps .

Q. What experimental design principles ensure reproducibility in this compound studies?

  • Detailed protocols : Document all variables (e.g., dosage, administration routes, biological models) to enable replication.
  • Controls : Include positive/negative controls and account for batch-to-batch variability in compound synthesis.
  • NIH guidelines : Adhere to preclinical reporting standards for animal/cell-based studies (e.g., randomization, blinding) .
Key Elements Application to this compound
Hypothesis-driven designTest specific mechanisms (e.g., target binding affinity).
Replication tiersRepeat experiments across independent labs.
Statistical powerCalculate sample sizes to reduce Type I/II errors.

Q. How to address ethical considerations in this compound research involving human subjects?

  • Informed consent : Disclose risks/benefits in early-phase clinical trials.
  • IRB approval : Justify participant selection criteria (e.g., demographics, health status) and data anonymization .

Advanced Research Questions

Q. How to resolve contradictory data in this compound studies?

  • Root-cause analysis : Compare methodologies (e.g., assay sensitivity, cell lines used).
  • Meta-analysis : Pool data from independent studies to identify trends.
  • Collaborative validation : Engage multi-site teams to replicate key findings .
Common Contradictions Resolution Strategies
Variability in efficacyStandardize assays (e.g., IC50 measurements).
Off-target effectsUse orthogonal methods (e.g., CRISPR knockout).

Q. What methodological rigor is required for preclinical validation of this compound?

  • In vivo models : Select species relevant to the disease pathway (e.g., transgenic mice for oncology).
  • Dose-response studies : Establish therapeutic index and toxicity thresholds.
  • Longitudinal data : Monitor pharmacokinetics/pharmacodynamics over time .

Q. How to integrate theoretical frameworks into this compound research?

  • Mechanistic modeling : Use computational tools (e.g., molecular dynamics) to predict interactions.
  • Hypothesis testing : Link structural modifications of this compound to functional outcomes (e.g., binding kinetics) .

Q. What interdisciplinary methods enhance this compound research?

  • Mixed-methods approaches : Combine omics data (proteomics, transcriptomics) with behavioral assays.
  • Triangulation : Validate findings using qualitative (e.g., patient feedback) and quantitative (e.g., biomarker levels) data .

Methodological Tables

Q. Table 1: Common Experimental Models for this compound

Model Type Application Evidence-Based Best Practices
In vitroTarget validation (e.g., enzyme inhibition).Use ≥3 cell lines to reduce bias .
In vivoEfficacy/toxicity profiling.Adopt NIH guidelines for animal welfare .

Q. Table 2: Data Analysis Frameworks

Method Use Case References
RADAR evaluationAssessing literature reliability.
PICO frameworkStructuring clinical research questions.

Key Recommendations

  • Avoid commercial bias : Focus on mechanistic insights rather than production scalability.
  • Leverage open-access tools : Use platforms like PubChem or UniProt for cheminformatics data (exclude unreliable sources like BenchChem) .
  • Collaborate early : Engage statisticians and ethicists during experimental design to preempt peer-review critiques .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.